![molecular formula C13H17NO5 B558110 Boc-orn(Z)-osu CAS No. 57225-25-9](/img/structure/B558110.png)
Boc-orn(Z)-osu
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Overview
Description
Boc-orn(Z)-osu is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bifunctional reagent that is commonly used in peptide synthesis and bioconjugation. The compound has a unique structure that allows it to selectively modify amino groups in peptides and proteins.
Scientific Research Applications
Importance of Specialized Chemicals in Research
Research Integrity and Data Reproducibility Specialized chemicals such as "Boc-orn(Z)-osu" play a crucial role in ensuring the integrity and reproducibility of scientific experiments. Platforms like Open Science Chain (OSC) leverage blockchain technology to maintain the integrity of research datasets, enabling verifiable sharing and tracking of data provenance, which is essential in experiments involving specialized reagents (Shantharam et al., 2021).
Advanced Materials and Environmental Applications Specialized chemicals are instrumental in the development of advanced materials and their applications in environmental remediation. For instance, the study of dual Z-scheme photocatalysts for enhanced visible-light photodegradation of pollutants highlights the role of specific chemical modifications in improving photocatalytic efficiency, which could be related to the functionalities of chemicals like "Boc-orn(Z)-osu" in similar research (Kang et al., 2020).
Biotechnology and Health Sciences In the field of biotechnology, especially in brain-on-chip (BoC) technologies, specialized reagents and chemicals are essential for creating more accurate in vitro models of brain structures. These models are crucial for studying neurological diseases and testing pharmaceuticals in a controlled environment, potentially involving the use of complex chemicals like "Boc-orn(Z)-osu" for tissue engineering or as part of the microenvironment (Forró et al., 2021).
Environmental Science and Risk Assessment The application of specialized chemicals also extends to environmental science, where they may be used in studies assessing the risk of chemical exposure and its impact on ecosystems and human health. Such assessments are critical for developing safer chemical practices and regulatory policies (Henderson et al., 2007).
Mechanism of Action
The “Boc” in “Boc-orn(Z)-osu” refers to a tert-butoxycarbonyl protective group, which is often used in peptide synthesis . The “Orn” likely refers to ornithine, an amino acid that plays a role in the urea cycle . The “Z” stands for benzyloxycarbonyl, another common protective group in peptide synthesis .
In peptide synthesis, protective groups like Boc and Z are used to prevent certain reactions from occurring until desired. Once the peptide chain is assembled, these protective groups can be removed in a controlled manner .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOXCKZJOXIAK-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-orn(Z)-osu |
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